N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide, also known as NSC 74859, is a compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities. NSC 74859 has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 is not fully understood, but it is believed to exert its antitumor activity through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 74859 has been shown to exhibit potent antitumor activity in various cancer cell lines, but it also has other biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply oxygen and nutrients to tumors. Inhibition of angiogenesis can lead to tumor starvation and regression. This compound 74859 has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells, which play a key role in tumor surveillance and elimination.
Advantages and Limitations for Lab Experiments
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has several advantages for laboratory experiments. It is a well-characterized compound that has been extensively studied for its biological activity. It is also commercially available, making it easily accessible for researchers. However, this compound 74859 has some limitations as well. It is a relatively complex compound to synthesize, which can limit its availability for some researchers. It also exhibits some cytotoxicity towards normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859. One potential area of study is the development of analogs of this compound 74859 with improved potency and selectivity. Another area of study is the identification of biomarkers that can predict the response of tumors to this compound 74859 treatment. Additionally, the combination of this compound 74859 with other anticancer agents may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of this compound 74859 and its potential clinical applications.
Scientific Research Applications
N-allyl-2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}benzamide 74859 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further research.
properties
IUPAC Name |
2-[2-(N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-14-21-20(25)17-12-8-9-13-18(17)22-19(24)15(2)23(28(3,26)27)16-10-6-5-7-11-16/h4-13,15H,1,14H2,2-3H3,(H,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGNTABPTWLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)NCC=C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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